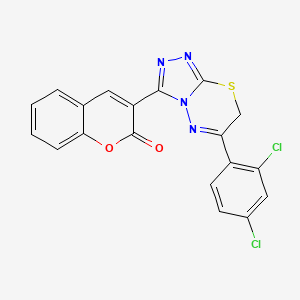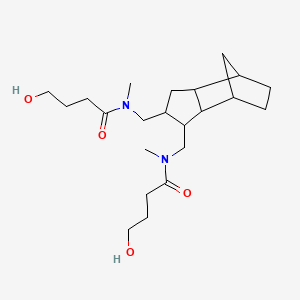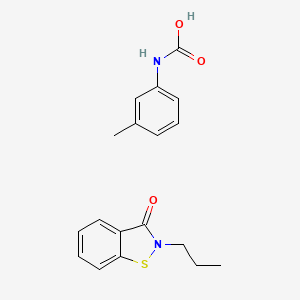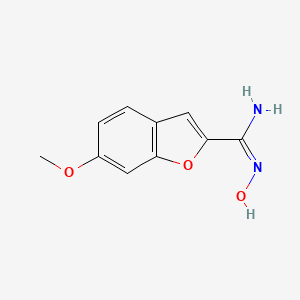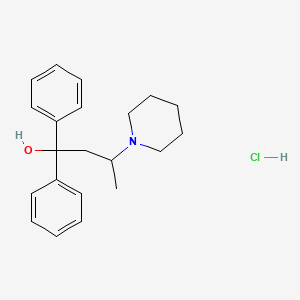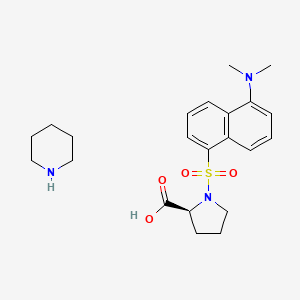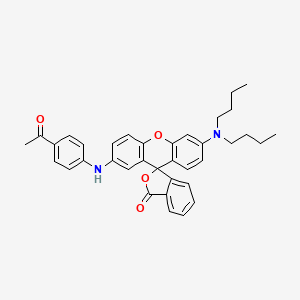
2786BM3Hfj
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2786BM3Hfj butyl dihydrogen phosphate, compound with 3-methoxypropylamine . This compound has a molecular formula of C4H11NO.C4H11O4P and a molecular weight of 243.2377 g/mol . It is an achiral compound, meaning it does not have a chiral center and thus does not exhibit optical activity .
Vorbereitungsmethoden
The preparation of butyl dihydrogen phosphate, compound with 3-methoxypropylamine, involves the reaction of butyl dihydrogen phosphate with 3-methoxypropylamine under controlled conditions. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for preparing similar organophosphate compounds typically involve the reaction of an alcohol with phosphoric acid or its derivatives in the presence of a catalyst . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Butyl dihydrogen phosphate, compound with 3-methoxypropylamine, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and amines.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form butanol, phosphoric acid, and 3-methoxypropylamine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butyl dihydrogen phosphate, compound with 3-methoxypropylamine, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of butyl dihydrogen phosphate, compound with 3-methoxypropylamine, involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, such as enzyme catalysis and signal transduction . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Butyl dihydrogen phosphate, compound with 3-methoxypropylamine, can be compared with other similar compounds, such as:
- Methyl dihydrogen phosphate, compound with 3-methoxypropylamine
- Ethyl dihydrogen phosphate, compound with 3-methoxypropylamine
- Propyl dihydrogen phosphate, compound with 3-methoxypropylamine
These compounds share similar chemical structures and properties but differ in the length of the alkyl chain attached to the phosphate group. The uniqueness of butyl dihydrogen phosphate, compound with 3-methoxypropylamine, lies in its specific alkyl chain length, which can influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
94113-77-6 |
|---|---|
Molekularformel |
C8H22NO5P |
Molekulargewicht |
243.24 g/mol |
IUPAC-Name |
butyl dihydrogen phosphate;3-methoxypropan-1-amine |
InChI |
InChI=1S/C4H11NO.C4H11O4P/c1-6-4-2-3-5;1-2-3-4-8-9(5,6)7/h2-5H2,1H3;2-4H2,1H3,(H2,5,6,7) |
InChI-Schlüssel |
BIQGMMVVEHFKFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(O)O.COCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





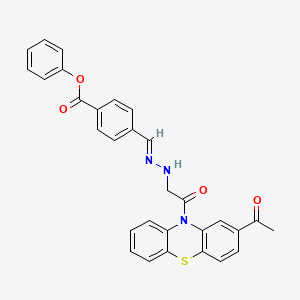
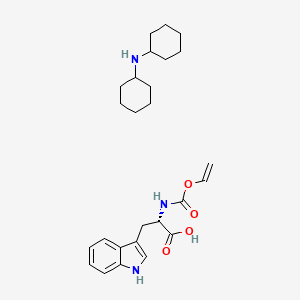
![1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B12694715.png)
